4,6-Diiododibenzo[b,d]thiophene
Overview
Description
4,6-Diiododibenzo[b,d]thiophene is an organosulfur compound with the molecular formula C₁₂H₆I₂S. It is a derivative of dibenzothiophene, where two iodine atoms are substituted at the 4 and 6 positions of the dibenzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diiododibenzo[b,d]thiophene typically involves the iodination of dibenzothiophene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Diiododibenzo[b,d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products
Substitution Products: Various substituted dibenzothiophenes depending on the nucleophile used.
Oxidation Products: Dibenzothiophene sulfoxides and sulfones.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
4,6-Diiododibenzo[b,d]thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Environmental Chemistry: The compound is studied for its role in the degradation of sulfur-containing pollutants.
Mechanism of Action
The mechanism of action of 4,6-Diiododibenzo[b,d]thiophene depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of iodine atoms, which can be easily substituted or coupled with other molecules. In materials science, its electronic properties are influenced by the conjugated system of the dibenzothiophene ring, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without iodine substitution.
4,6-Dibromodibenzo[b,d]thiophene: A similar compound with bromine atoms instead of iodine.
4,6-Dichlorodibenzo[b,d]thiophene: A compound with chlorine atoms substituted at the 4 and 6 positions.
Uniqueness
4,6-Diiododibenzo[b,d]thiophene is unique due to the presence of iodine atoms, which confer distinct reactivity and electronic properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives and applications .
Properties
IUPAC Name |
4,6-diiododibenzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2S/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLKNRBIFGYQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC3=C2C=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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